N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide
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Description
N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide, also known as fluoromethoxyphenyl thio-butane amide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a synthetic cannabinoid receptor agonist that has shown promising results in preclinical studies for the treatment of various conditions, including pain, inflammation, and neurological disorders.
Scientific Research Applications
Chromatographic Applications
The development of fluorogenic labeling agents for high-performance liquid chromatography (HPLC) has significant implications in the field of bioanalytical chemistry. Specifically, the utilization of certain butanamide derivatives as labeling reagents enables the selective and rapid detection of biologically important thiols, such as glutathione, cysteine, and homocysteine, among others. This methodology facilitates the separation and fluorometric detection of these thiols, offering applications in the determination of specific compounds within pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antimicrobial and Anticancer Activities
The synthesis and characterization of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide have been explored for its potential biological activities. Notably, this compound has demonstrated promising antimicrobial activity, along with significant in vitro anticancer effects against lung carcinoma cell lines. Its biological importance is underscored by its negligible impact on normal cell lines, suggesting a selective mechanism of action. Additionally, this compound has shown attractive antileishmanial activity and potent urease inhibition, making it a compound of interest for further pharmacological investigations (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The study of butanamide derivatives, such as S 19812, which acts as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, presents a novel approach to addressing pain and inflammation. This compound's pharmacological evaluation indicates significant analgesic and anti-inflammatory activities, alongside excellent gastric tolerance. Such findings highlight the therapeutic potential of butanamide derivatives in treating conditions associated with osteoarthritis and possibly other inflammatory diseases (Tordjman, André, Bresson, Bellot, Deschamps, Pastoureau, & Wierzbicki, 2003).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-21-15-8-10-16(11-9-15)22-12-2-3-17(20)19-14-6-4-13(18)5-7-14/h4-11H,2-3,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFIPMDNHRZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide |
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